Morelloflavone Morelloflavone (+)-morelloflavone is a biflavonoid found in Rheedia edulis and Garcinia livingstonei. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavone and a hydroxyflavanone.
(+)-Morelloflavone is a natural product found in Garcinia multiflora, Garcinia intermedia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 16851-21-1
VCID: VC21347745
InChI: InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1
SMILES: C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Molecular Formula: C30H20O11
Molecular Weight: 556.5 g/mol

Morelloflavone

CAS No.: 16851-21-1

Cat. No.: VC21347745

Molecular Formula: C30H20O11

Molecular Weight: 556.5 g/mol

* For research use only. Not for human or veterinary use.

Morelloflavone - 16851-21-1

CAS No. 16851-21-1
Molecular Formula C30H20O11
Molecular Weight 556.5 g/mol
IUPAC Name 8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1
Standard InChI Key GFWPWSNIXRDQJC-PXJZQJOASA-N
Isomeric SMILES C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
SMILES C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O

Chemical Structure and Classification

Structural Characteristics

Morelloflavone is classified as a biflavonoid, characterized by its unique structure consisting of two flavonoid units linked by a central carbon atom. The compound exhibits stereochemistry that significantly influences its biological activity and interactions with various molecular targets . Its complete IUPAC name is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one .

Chemical Identity

Morelloflavone possesses several synonyms and identifiers that facilitate its tracking in scientific literature and chemical databases. The compound is also known as Fukugetin and has specific chemical identification numbers that are used in various databases and research settings .

IdentifierValue
Molecular FormulaC₃₀H₂₀O₁₁
Molecular Weight556.50 g/mol
Exact Mass556.10056145 g/mol
CAS Number16851-21-1
TaxonomyPhenylpropanoids and polyketides > Flavonoids > Biflavonoids and polyflavonoids

Natural Sources

Morelloflavone is predominantly found in plants belonging to the Garcinia genus. One of the primary sources is Garcinia dulcis, which has been used in traditional Thai medicine for centuries to treat various chronic human diseases . The extraction and isolation of this compound from natural sources have enabled extensive research into its biological activities and potential therapeutic applications.

Physical and Chemical Properties

Structural Representations

The complex structure of morelloflavone can be represented through various chemical notations that provide insights into its molecular arrangement and potential interaction sites.

Representation TypeValue
SMILES (Canonical)C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
InChIInChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H
InChI KeyGFWPWSNIXRDQJC-UHFFFAOYSA-N

Physicochemical Characteristics

Morelloflavone demonstrates specific physicochemical properties that influence its behavior in biological systems, particularly its absorption, distribution, metabolism, and excretion profiles.

PropertyValue
Topological Polar Surface Area (TPSA)194.00 Ų
XlogP4.50
Atomic LogP (AlogP)4.50
H-Bond Acceptor11
H-Bond Donor7
Rotatable Bonds3

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of morelloflavone provide crucial insights into its potential as a drug candidate. These properties, predicted through computational methods such as admetSAR 2, indicate the compound's behavior within biological systems .

TargetValueProbability (%)
Human Intestinal AbsorptionPositive81.50%
Caco-2 PermeabilityNegative91.04%
Blood Brain Barrier PenetrationNegative82.50%
Human Oral BioavailabilityNegative74.29%
Subcellular LocalizationMitochondria61.93%
OATP2B1 InhibitionNegative55.30%
OATP1B1 InhibitionPositive85.52%
OATP1B3 InhibitionPositive98.36%
MATE1 InhibitionNegative80.00%
OCT2 InhibitionNegative90.00%

Biological Activities

Anti-Angiogenic Properties

One of the most extensively studied biological activities of morelloflavone is its ability to inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property has significant implications for cancer treatment, as tumor growth, invasiveness, and metastasis rely heavily on angiogenesis .

Research has demonstrated that morelloflavone inhibits vascular endothelial growth factor (VEGF)-induced proliferation, migration, invasion, and capillary-like tube formation of human umbilical endothelial cells (HUVECs) in a dose-dependent manner. The compound effectively suppresses microvessel sprouting in rat aortic ring assays and prevents the formation of new blood microvessels induced by VEGF in mouse Matrigel plug assays .

Anti-Atherosclerotic Effects

Morelloflavone has shown promising effects against atherosclerosis, a condition characterized by the buildup of plaque in arteries. Studies using Ldlr⁻/⁻Apobec1⁻/⁻ mice have shown that oral administration of morelloflavone reduces atherosclerosis development .

Mechanistically, morelloflavone appears to limit the migration of vascular smooth muscle cells (VSMC) from the media to the intima, thereby reducing the volume of atherosclerotic lesions. Immunohistochemical analyses have revealed that morelloflavone treatment reduces the number of VSMC in atherosclerotic lesions without affecting macrophage density or the percentages of proliferating and apoptotic cells .

Other Biological Activities

Beyond its anti-angiogenic and anti-atherosclerotic effects, morelloflavone exhibits several other biological activities that contribute to its therapeutic potential. These include:

  • Antioxidant properties, which help neutralize harmful free radicals

  • Anti-inflammatory effects, which may alleviate inflammation-related conditions

  • Antiviral activities, suggesting potential applications in viral infections

  • Potential anticancer properties, through mechanisms beyond angiogenesis inhibition

Mechanisms of Action

Effects on Rho GTPases

Morelloflavone exerts its anti-angiogenic effects in part by inhibiting the activation of Rho family GTPases, particularly RhoA and Rac1, while having minimal effects on Cdc42 GTPase. These small GTPases play crucial roles in regulating cytoskeletal dynamics and cell migration, processes essential for angiogenesis and VSMC movement in atherosclerosis .

Modulation of the Raf/MEK/ERK Pathway

Another significant mechanism of action for morelloflavone is its inhibition of the Raf/MEK/ERK signaling pathway. Research has shown that morelloflavone suppresses the phosphorylation and activation of various components of this pathway, including c-Raf, MEK1/2, and ERK1/2, without directly affecting VEGF receptor 2 (VEGFR2) activity .

This modulation of the ERK pathway contributes to morelloflavone's ability to inhibit endothelial cell functions required for angiogenesis and potentially affects other cellular processes involved in disease progression.

Inhibition of Migration-Related Kinases

In the context of atherosclerosis, morelloflavone has been shown to inhibit multiple migration-related kinases, including focal adhesion kinase, c-Src, ERK, and RhoA. This inhibition limits the migration of VSMC from the media to the intima, thereby reducing the volume of atherosclerotic lesions and slowing disease progression .

Pharmacological Studies

In Vitro Studies

Numerous in vitro studies have elucidated the effects of morelloflavone on various cell types and molecular targets. In endothelial cells, morelloflavone demonstrates significant inhibition of VEGF-induced proliferation, with half-maximal inhibition at approximately 20 μmol/L under VEGF-stimulated conditions. This effect is less pronounced under normal culture conditions (20% serum), where half-maximal inhibition is observed at around 80 μmol/L .

Comparative studies have also shown that morelloflavone more effectively inhibits cell viability in HUVECs than in PC-3 prostate cancer cells, suggesting a potential selectivity for endothelial cells under angiogenic conditions .

In Vivo Studies

The in vivo efficacy of morelloflavone has been demonstrated in several animal models. In a xenograft mouse tumor model using PC-3 prostate cancer cells, morelloflavone inhibited tumor growth and tumor angiogenesis, supporting its potential as an anticancer agent targeting angiogenesis .

Similarly, in a mouse model of human atherosclerosis using Ldlr⁻/⁻Apobec1⁻/⁻ mice, oral administration of low-dose morelloflavone (0.003% in chow) for 8 months significantly reduced atherosclerosis development. Importantly, this effect was achieved without altering serum lipid profiles, including triglycerides, total cholesterol, phospholipids, and nonesterified fatty acid concentrations .

Dosing and Administration

In the atherosclerosis studies, morelloflavone was administered orally through diet supplementation at a concentration of 0.003% in chow for an extended period (8 months). This low-dose, long-term approach proved effective in reducing atherosclerosis progression without apparent adverse effects .

For in vitro studies, morelloflavone concentrations typically range from 5 to 80 μmol/L, with effects on VEGF-stimulated endothelial functions observed at the lower end of this range (5-20 μmol/L) .

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